6-Chloro-9-isobutyl-8-methyl-9h-purine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13ClN4 |
|---|---|
Molecular Weight |
224.69 g/mol |
IUPAC Name |
6-chloro-8-methyl-9-(2-methylpropyl)purine |
InChI |
InChI=1S/C10H13ClN4/c1-6(2)4-15-7(3)14-8-9(11)12-5-13-10(8)15/h5-6H,4H2,1-3H3 |
InChI Key |
OAEGDFQOZQCUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC(C)C)N=CN=C2Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 6 Chloro 9 Isobutyl 8 Methyl 9h Purine
Systematic Investigation of Substituent Effects on Biological Activity
The chlorine atom at the C6 position of the purine (B94841) ring is a pivotal feature that significantly influences the compound's chemical reactivity and potential for biological interactions. 6-chloropurine (B14466) is a well-established and valuable intermediate in the synthesis of a wide range of 6-substituted purines. nih.govgoogle.com The electron-withdrawing nature of the chlorine atom makes the C6 carbon an electrophilic center, highly susceptible to nucleophilic aromatic substitution reactions. nih.gov This reactivity allows the chlorine to be displaced by various nucleophiles, including amines, thiols, and alkoxides, providing a straightforward route to generate large libraries of analogs for SAR exploration. acs.orgnih.gov
The ability to easily modify the C6 position is crucial for optimizing a compound's interaction with its target. For instance, replacing the chloro group with an arylpiperazinyl system has been shown to be beneficial for the cytotoxic activity of some purine derivatives. nih.govsemanticscholar.org Furthermore, in certain contexts, the 6-chloro group itself is considered essential for biological activity. nih.gov It has been hypothesized that due to its electrophilic character, the 6-chloropurine moiety may form a covalent bond with a nucleophilic residue (such as cysteine) in the active site of a target enzyme, leading to potent and potentially irreversible inhibition. nih.gov Thus, the 6-chloro group serves a dual role: as a reactive handle for synthetic diversification and as a potentially direct contributor to the molecule's mechanism of action.
The substituent at the N9 position of the purine ring plays a critical role in orienting the molecule within a receptor's binding pocket and modulating its pharmacokinetic properties. The 9-isobutyl group is a small, branched, and non-polar (lipophilic) alkyl chain. Its size, shape, and hydrophobicity are key determinants of receptor binding and selectivity.
The isobutyl group can engage in favorable van der Waals interactions within a hydrophobic pocket of a target protein. The branching of the chain, compared to a linear butyl group, introduces specific steric constraints that can enhance binding affinity if the pocket has a complementary shape. However, this same steric bulk can also be detrimental if the binding site is narrow.
SAR studies on related 2,6,9-trisubstituted purines have demonstrated the sensitivity of biological activity to the nature of the N9-substituent. mdpi.com In a series of cyclin-dependent kinase (CDK) inhibitors, an N9-ethyl group conferred significantly better activity than an N9-isopropyl group (an isomer of isobutyl), while a bulkier N9-cyclopentyl group led to a slight decrease in activity. mdpi.com This suggests that for that particular target, the binding pocket around the N9 position is small and prefers a less sterically hindered substituent. mdpi.com The isobutyl group, being larger than ethyl but with a different shape than isopropyl or cyclopentyl, would have its own unique fit, highlighting the importance of optimizing the N9-alkyl chain for each specific biological target.
Substitution at the C8 position of the purine's imidazole (B134444) ring provides another avenue for fine-tuning molecular recognition. The 8-methyl group in 6-Chloro-9-isobutyl-8-methyl-9H-purine introduces steric bulk and increases the lipophilicity of this region of the molecule. This modification can have several consequences for biological activity.
The addition of a methyl group can confer a so-called "magic methyl effect," where this small structural change leads to a disproportionately large increase in potency. frontiersin.org This can occur if the methyl group fits into a small hydrophobic pocket in the target protein, displacing water molecules and increasing binding affinity. It can also enhance metabolic stability by blocking a potential site of oxidation. However, when compared to a trifluoromethyl (-CF3) group at the same position, the methyl group is more susceptible to oxidative degradation.
The presence of a substituent at C8 can also be crucial for orienting the rest of the molecule, particularly substituents at the C6 and N9 positions, for optimal interaction with the target. Studies on other purine series have shown that introducing larger groups, such as a phenyl ring at the C8 position, can be a successful strategy for developing compounds with potent anticancer properties. nih.gov Therefore, the 8-methyl group, while small, is a significant feature that can modulate the compound's binding affinity and selectivity through subtle steric and hydrophobic effects.
| Substituent at C8 | Key Properties | Potential SAR Implications |
|---|---|---|
| -H (Hydrogen) | Smallest size, no added lipophilicity. | Baseline compound; may leave a small pocket unfilled. |
| -CH₃ (Methyl) | Small, lipophilic, adds steric bulk. | Can fill small hydrophobic pockets, potentially increasing affinity ("magic methyl" effect). frontiersin.org May block metabolic attack at C8. |
| -CF₃ (Trifluoromethyl) | Electron-withdrawing, lipophilic, greater steric bulk than methyl. | Increases metabolic stability by resisting oxidative degradation. Alters electronic profile of the purine ring. |
| -Phenyl | Large, aromatic, provides potential for π-stacking interactions. | Can introduce significant new binding interactions and has been linked to potent anticancer activity in some scaffolds. nih.gov |
Positional Isomerism and Regioselectivity in SAR Analysis of Purine Analogues
A fundamental challenge in the synthesis of N-substituted purines is controlling positional isomerism, specifically the regioselectivity of alkylation at the N7 versus the N9 position of the purine core. nih.govub.edu Direct alkylation of a purine, such as 6-chloropurine, under basic conditions typically yields a mixture of the N9- and N7-alkylated isomers. nih.govacs.org In most cases, the N9-isomer is the thermodynamically more stable and, therefore, the major product. nih.govacs.org
The distinction between these two regioisomers is critical, as they often exhibit vastly different biological activities and metabolic stabilities. nih.gov For example, N7-substituted purine derivatives are generally less common but have been associated with activities like cytotoxicity and antiviral effects. nih.gov The N9-isomer is often the desired product for many therapeutic targets. nih.gov
Several synthetic strategies have been developed to improve the regioselectivity of this reaction. The choice of base, solvent, and the nature of the alkylating halide can influence the N9/N7 product ratio. ub.edu More advanced methods include using bulky substituents elsewhere on the purine ring to sterically hinder attack at the N7 position nih.gov or employing phase-transfer catalysts like β-cyclodextrin, which can form a host-guest complex with the purine and selectively block the N7 nitrogen from the alkylating agent. researchgate.net The unambiguous identification of the N7 and N9 isomers is typically achieved using 13C NMR spectroscopy, based on the characteristic chemical shifts of the C5 and C8 carbons. acs.org
Comparative SAR Analysis with Structurally Related Purine Derivatives
To fully appreciate the role of the 9-isobutyl group, it is instructive to compare it with other alkyl chains that could occupy the N9 position. The size, flexibility, and polarity of this substituent can be systematically varied to probe the requirements of the target's binding site.
Replacing the 9-isobutyl group with other moieties such as ethyl, cyclopropylmethyl, or tetrahydro-2H-pyran-2-yl would significantly alter the compound's properties.
Ethyl Group: An N9-ethyl group is smaller and less sterically hindered than an isobutyl group. In SAR studies of CDK inhibitors, the ethyl group was found to be superior to the branched isopropyl group, suggesting a preference for a narrow, hydrophobic binding channel where the branching of isobutyl or isopropyl would create an unfavorable steric clash. mdpi.com This indicates that for some targets, reducing the size of the N9-substituent from isobutyl to ethyl could be beneficial.
Cyclopropylmethyl Group: This group introduces conformational rigidity compared to the flexible isobutyl chain. The cyclopropyl (B3062369) ring constrains the rotational freedom of the side chain, potentially locking the molecule into a specific, biologically active conformation. Such pre-organization can reduce the entropic penalty of binding, leading to higher affinity. Indeed, a guanine (B1146940) analog with a 9-cyclopropylmethyl substituent displayed significant antiherpetic activity, underscoring the impact of side-chain conformation and flexibility on biological function. nih.gov
Tetrahydro-2H-pyran-2-yl (THP) Group: In stark contrast to the lipophilic isobutyl group, the THP moiety is a bulky, polar, cyclic ether. It introduces a heteroatom (oxygen) that can act as a hydrogen bond acceptor. This would fundamentally change the nature of the interactions with a receptor, favoring polar contacts over the hydrophobic interactions of the isobutyl group. The THP group would also increase the molecule's polarity and water solubility. While often used as a protecting group, 9-THP-substituted purines like 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine are also used as intermediates for further synthesis, highlighting the chemical accessibility of this class of compounds. chemicalbook.com
| N9-Substituent | Structure | Key Features | Reported CDK12/cyclin K IC₅₀ (nM) |
|---|---|---|---|
| Ethyl | -CH₂CH₃ | Small, linear, flexible, lipophilic | 16 |
| Isopropyl | -CH(CH₃)₂ | Branched, more sterically hindered than ethyl | 221 |
| Cyclopentyl | -C₅H₉ | Bulky, cyclic, lipophilic, rigid | Slightly decreased activity vs. ethyl |
| Morpholinyl-ethyl | -(CH₂)₂-N(CH₂)₄O | Bulky, flexible, contains polar heteroatoms | Activity eliminated |
Data in Table 2 is derived from a study on 2,6,9-trisubstituted purine analogues and illustrates the principle of how N9-substituent changes affect biological activity on a specific target. mdpi.com The isopropyl group is an isomer of the isobutyl group and provides a relevant comparison.
Modifications at the C6 Position (e.g., ethoxy, different halogens)
The substituent at the C6 position of the purine ring is a critical determinant of biological activity and a key handle for synthetic modification. The chlorine atom in the parent compound serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups.
The nature of the halogen at the C6 position significantly influences the reactivity of the compound in SNAr reactions, which is a common method for generating diverse analogs. The order of reactivity for 6-halopurine nucleosides with amine nucleophiles is generally Fluorine > Bromine > Chlorine > Iodine. nih.gov With an oxygen nucleophile (methanol/DBU), the reactivity order is F > Cl ≈ Br > I. nih.gov This highlights the superior reactivity of the 6-fluoro analog for synthetic diversification.
Replacing the chloro group with an ethoxy group has been shown to yield compounds with significant biological activity. For instance, 2-chloro-6-ethoxypurine was identified as a potent inhibitor of E. coli purine nucleoside phosphorylase (PNP), with a Kiu (uncompetitive inhibition constant) of 2.2 µM. researchgate.net Studies on related 6-alkoxy-purines have shown that the size and nature of the alkoxy group are important; more rigid or bulky substituents at the C6 position tend to result in less potent inhibitors. researchgate.net The introduction of various heterocyclic moieties at the C6 position has also been explored, with findings indicating that 5-membered heterocycles can lead to potent activity as cardiac sodium channel modifiers. acs.org
Alternative Substituents at C8 (e.g., trifluoromethyl, bromo, cyano)
The C8 position of the purine ring offers another strategic site for modification to modulate biological activity. Introducing substituents with varying electronic and steric properties at this position can have a profound impact on the compound's interaction with biological targets.
Trifluoromethyl (CF₃): The introduction of a trifluoromethyl group, a strong electron-withdrawing group, at the C8 position significantly alters the electronic properties of the purine ring. nih.gov This modification can enhance biological activity. For example, purine derivatives featuring a p-trifluoromethyl-substituted aryl moiety have demonstrated promising submicromolar antiproliferative activity against tumor cells. wikipedia.org The CF₃ group's ability to decrease electron density in the purine system can influence substrate recognition by enzymes. nih.gov In SAR studies of N-heterocyclic derivatives, the inhibitory activity often follows the order of CF₃ > Br > Cl > F, underscoring the favorable nature of the trifluoromethyl group. wikipedia.org
Bromo (Br): Bromination at the C8 position is a common synthetic modification. It can be achieved using various reagents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) or N-bromosuccinimide (NBS). nih.gov The resulting 8-bromo-purines are valuable intermediates for further functionalization via cross-coupling reactions. The presence of a halogen, such as bromine, can enhance the antimicrobial activity of purine analogs, partly due to the increased hydrophobicity which may facilitate passage across microbial membranes. nih.gov
Cyano (CN): The cyano group is another electron-withdrawing substituent that has been introduced at the C8 position. Direct C-H cyanation methods have been developed to afford 8-cyanated purine derivatives efficiently. nih.gov These 8-cyano-purine analogs have garnered attention for their potential biological activities, including as antimalarial agents and as inhibitors of T. brucei's cysteine protease, which is crucial for treating Human African trypanosomiasis. nih.gov
Principles of Rational Design Derived from SAR for Enhanced Biological Efficacy
The systematic SAR studies on C6 and C8 substituted purines have illuminated several key principles for the rational design of more potent and selective biological agents.
A primary principle is the strategic manipulation of the electronic properties of the purine core. The introduction of strong electron-withdrawing groups at the C8 position, such as trifluoromethyl (CF₃) and cyano (CN), has been shown to be a successful strategy for enhancing the antiproliferative and inhibitory activities of these analogs. wikipedia.orgnih.gov This suggests that reducing the electron density of the imidazole portion of the purine ring can be beneficial for certain biological targets.
At the C6 position, the substituent's role is twofold. Firstly, it serves as a key interaction point with the target protein. SAR studies have shown that steric bulk at this position is a critical factor, with less bulky groups often being more favorable. researchgate.net Secondly, the C6 substituent is a synthetic linchpin. The use of a highly reactive leaving group like fluorine allows for the efficient generation of diverse compound libraries via nucleophilic aromatic substitution, facilitating broader exploration of the chemical space. nih.govnih.gov
Rational drug design efforts have also benefited from structure-based approaches. By understanding the binding modes of lead compounds, modifications can be designed to improve affinity and selectivity. For example, in the development of Bcr-Abl kinase inhibitors, a purine core was systematically modified by replacing a cyclopentyl group that clashed with a glycine-rich loop in the target enzyme and introducing a more lipophilic amide-bound group at C6 to improve pharmacokinetics and efficacy. nih.govnih.gov
Molecular Mechanisms of Action and Target Interaction Profiles
Investigation of Cellular and Biochemical Pathways Influenced by 6-Chloro-9-isobutyl-8-methyl-9H-purine
No published studies were found that investigate the specific cellular or biochemical pathways modulated by this compound. As a general class, purine (B94841) analogues can function as antimetabolites by interfering with the synthesis of nucleic acids, thereby impacting cell growth, proliferation, and division. nih.gov
Identification and Characterization of Specific Molecular Targets
Specific molecular targets for this compound have not been identified in the available scientific literature. Research on analogous compounds suggests potential target classes, but this remains speculative without direct experimental evidence.
Enzyme Inhibition Studies (e.g., Protein Kinases, DNA Polymerases, RNA Polymerases)There are no specific enzyme inhibition data for this compound. Various other substituted purines have been investigated as inhibitors of different enzyme families:
Protein Kinases: Libraries of 2,6,9-trisubstituted and 2,7,9-trisubstituted purines have been synthesized and shown to inhibit protein kinases such as Cyclin-Dependent Kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). mdpi.comimtm.cznih.gov For instance, certain 6,8,9-polysubstituted purines have been identified as inhibitors of Death-Associated Protein Kinase 1 (DAPK-1). nih.gov
DNA Glycosylase: 9-alkyl-8-oxoguanines have been explored as potential inhibitors of the human 8-oxoguanine DNA glycosylase (OGG1), though they were found to be weak inhibitors. mdpi.com
Elucidation of Downstream Signaling Events and Cellular Responses
Without identification of a primary molecular target, no downstream signaling events or specific cellular responses can be definitively attributed to this compound. Studies on other purine derivatives have shown that inhibition of specific kinases can lead to the suppression of downstream signaling pathways (e.g., STAT3 and ERK1/2) and induce cellular responses such as cell cycle arrest and apoptosis. nih.govmdpi.com
No Publicly Available Computational and Theoretical Chemistry Studies Found for this compound
Following a comprehensive search of publicly accessible scientific literature and databases, no specific computational and theoretical chemistry studies were identified for the chemical compound This compound .
The investigation sought to find research pertaining to the molecular docking simulations, quantum chemical calculations, and molecular dynamics simulations of this particular purine derivative. The search included queries for predicting its binding modes and affinities, conformational analysis, HOMO-LUMO orbital analysis, electrostatic potential surface mapping, and the dynamics and stability of its potential binding interactions.
While a significant body of research exists on the computational analysis of purine analogs in general, including various substituted purines, the specific combination of a chloro group at the 6-position, an isobutyl group at the 9-position, and a methyl group at the 8-position of the purine core does not appear in the reviewed literature concerning theoretical and computational chemistry.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or in-depth analysis on the computational and theoretical aspects of this compound as outlined in the user's request. The absence of such specific data precludes the creation of scientifically accurate content for the requested sections and subsections.
Computational and Theoretical Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.gov These models are instrumental in predicting the activity of new chemical entities, thereby streamlining the drug discovery process. nih.gov The development of a QSAR model involves establishing a mathematical relationship between the physicochemical properties of a series of compounds and their experimentally determined biological activities.
As of the latest available data, specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on 6-Chloro-9-isobutyl-8-methyl-9H-purine are not documented in publicly accessible scientific literature. Research in this area has often centered on related purine (B94841) analogues to understand the broader structural requirements for biological activity.
For context, QSAR studies on similar purine derivatives, such as 6-chloro-9-methyl-9H-purine and 6-chloro-9-isopropyl-9H-purine, have been conducted to explore their potential as inhibitors of various enzymes or as receptor antagonists. nih.govbldpharm.comuni.luuni.lusigmaaldrich.com These studies typically involve the calculation of various molecular descriptors, including:
Topological descriptors: Which describe the atomic connectivity within the molecule.
Electronic descriptors: Such as charge distribution and dipole moment.
Hydrophobic descriptors: Like the partition coefficient (logP), which measures the compound's lipophilicity.
Steric descriptors: Which account for the three-dimensional shape and size of the molecule.
These descriptors are then used to build a predictive model using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.
While no direct QSAR models for this compound were found, the principles of QSAR suggest that its biological activity would be influenced by the physicochemical properties imparted by the chloro, isobutyl, and methyl substitutions on the purine core. The isobutyl group at the N9 position, for instance, would contribute to the compound's lipophilicity and steric bulk, which are critical parameters in receptor binding.
Future QSAR studies on a series of 8-methyl-9-alkylpurine derivatives, including this compound, would be necessary to develop robust predictive models for their biological activities. Such research would provide valuable insights into the specific structural features that govern their efficacy and selectivity, thereby guiding the design of more potent and targeted therapeutic agents.
Preclinical in Vitro Biological Evaluations of 6 Chloro 9 Isobutyl 8 Methyl 9h Purine
Biochemical Assays for Enzyme Inhibition Potency (e.g., IC50 Determinations)
No studies reporting the IC50 values or other enzyme inhibition potency data for 6-Chloro-9-isobutyl-8-methyl-9H-purine against specific enzymes were found.
Cell-Based Assays to Assess Biological Activity
Antiproliferative Activity in Relevant Cell Lines
No data is available on the antiproliferative effects of this compound in any cancer cell lines.
Investigation of Specific Biological Endpoints (e.g., apoptosis induction, cell cycle effects)
There is no published research investigating the effects of this compound on biological endpoints such as apoptosis or cell cycle progression.
Antimicrobial Spectrum Analysis (e.g., antibacterial, antifungal, antiparasitic activity)
No studies on the antibacterial, antifungal, or antiparasitic activity of this compound have been reported.
Antiviral Activity against Relevant Pathogens
There is no available data concerning the antiviral activity of this compound against any viral pathogens.
Selectivity Profiling against Off-Targets and Related Biological Pathways
No selectivity profiling studies for this compound have been published.
Table of Mentioned Compounds
Advanced Research Applications and Chemical Probe Development
Development of 6-Chloro-9-isobutyl-8-methyl-9H-purine as a Chemical Probe
The development of a novel compound like this compound into a chemical probe is a systematic process aimed at creating a tool to study biological systems. A chemical probe is a small molecule that interacts with a specific protein target and can be used to elucidate its biological function. capes.gov.br
Design and Synthesis of Labeled Analogues for Target Engagement Studies
To be effective, a chemical probe must be shown to engage its intended target within a cellular context. This is often achieved by creating labeled analogues of the parent compound. These labels can be radioactive isotopes, fluorescent dyes, or affinity tags like biotin (B1667282).
Radiolabeling: A common strategy involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule's structure. For a purine (B94841) analogue, this could be achieved during the synthesis. For instance, a radiolabeled precursor could be used in the synthesis of the purine core. acs.orgnih.gov The resulting radiolabeled probe allows for quantitative measurement of target binding in cell lysates or even in vivo through techniques like positron emission tomography (PET) if a positron-emitting isotope is used. nih.gov
Fluorescent Labeling: Alternatively, a fluorescent dye can be attached to a non-critical position of the molecule. nih.gov The design of such a probe requires careful consideration to ensure that the bulky fluorescent tag does not interfere with the compound's ability to bind to its target. nih.gov These fluorescent probes are invaluable for techniques like fluorescence polarization, fluorescence microscopy, and flow cytometry to visualize target engagement and localization within cells. jchps.com
Biotinylation: Attaching a biotin molecule to the purine analogue creates a powerful tool for target identification. mdpi.comnih.gov The high affinity of biotin for streptavidin can be exploited to "pull down" the target protein from a complex mixture of cellular proteins. nih.govresearchgate.netfishersci.co.uk The captured protein can then be identified using techniques like mass spectrometry.
The synthesis of these labeled analogues would likely follow general synthetic routes for substituted purines, potentially starting from a commercially available chloropurine derivative and introducing the isobutyl and methyl groups through alkylation and other functional group manipulations. nih.gov
Application in Target Validation and Mechanistic Elucidation
Once a reliable chemical probe is developed, it becomes instrumental in validating the biological target and elucidating the mechanism of action of the parent compound.
Target Validation: A key step in drug discovery is confirming that the interaction of a compound with its intended target is responsible for the observed biological effect. nuvisan.com A well-characterized chemical probe can be used in competition binding assays. If the unlabeled parent compound can displace the labeled probe from its target, it provides strong evidence for direct engagement. Furthermore, genetic techniques like CRISPR-Cas9 can be used to knock out the proposed target gene. acs.org If the cells lacking the target are no longer sensitive to the compound, it validates that the protein is indeed the relevant target. criver.com
Mechanistic Elucidation: Chemical probes are crucial for understanding the downstream cellular consequences of target engagement. For example, a fluorescently labeled probe can reveal the subcellular localization of the target protein and whether the compound influences its localization. Biotinylated probes, through pull-down experiments followed by mass spectrometry, can identify protein interaction partners of the target, revealing the protein complexes and signaling pathways it is involved in. nih.govyoutube.com This information is vital for building a comprehensive picture of the compound's mechanism of action.
Integration into Rational Compound Design and Discovery Programs
The knowledge gained from chemical probe studies feeds directly back into rational drug design and discovery programs. The purine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets, particularly kinases. mdpi.com
Structure-activity relationship (SAR) studies, guided by the data from chemical probe experiments, can inform the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties. acs.orgacs.orgnih.gov For instance, if a particular region of the molecule is found to be amenable to modification without losing affinity (as determined by the attachment of labels), medicinal chemists can explore a variety of substituents at that position to optimize the compound's properties. The isobutyl group at the N9 position and the methyl group at the C8 position would be key areas for such exploration to understand their contribution to target binding and selectivity. researchgate.netimtm.cz
Inclusion in High-Throughput Screening Libraries for New Biological Discoveries
Novel compounds like this compound are often included in high-throughput screening (HTS) libraries. nih.gov These libraries, which can contain thousands to millions of diverse chemical entities, are screened against a wide array of biological targets to identify "hits"—compounds that show activity in a particular assay.
The inclusion of novel purine analogues in these libraries is particularly valuable due to the prevalence of purine-binding sites in many important enzyme families, such as kinases, polymerases, and G-protein-coupled receptors. nih.gov A hit from an HTS campaign can serve as a starting point for a new drug discovery program or as a tool to investigate a previously uncharacterized biological pathway.
Future Directions in Purine Analogue Research and Therapeutic Potential
The field of purine analogue research continues to be a vibrant area of drug discovery. Future directions will likely focus on several key areas:
Enhanced Selectivity: A major challenge with purine analogues is achieving selectivity for a single target, especially within the kinase family, which has many structurally similar ATP-binding sites. Future research will focus on designing compounds that exploit subtle differences in these binding sites to achieve greater selectivity and reduce off-target effects. eurekaselect.com
Targeting Novel Purine-Binding Proteins: While kinases are a major focus, many other proteins utilize purines as substrates or cofactors. There is a growing interest in developing purine analogues that target these less-explored proteins to open up new therapeutic avenues. nih.gov
Combination Therapies: Purine analogues have shown significant promise when used in combination with other therapeutic agents. nih.govnih.gov Future research will continue to explore synergistic combinations to overcome drug resistance and improve treatment outcomes, particularly in cancer.
Advanced Drug Delivery: Developing novel formulations and delivery systems for purine analogues can help to improve their therapeutic index by increasing their concentration at the site of action and reducing systemic toxicity.
While no specific information exists for this compound, the general principles and future directions outlined here provide a framework for how such a compound could contribute to the advancement of chemical biology and drug discovery. The rich history and continued potential of purine analogues ensure that they will remain a key area of research for the foreseeable future. mdpi.comnih.gov
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
